1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a dimethylamino group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethylamine with a suitable cyclobutane derivative, followed by the introduction of a carboxylic acid group through carboxylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(Dimethylamino)-3-methylcyclobutane-1-carboxylic acid include:
Dimethylaminoquinolines: These compounds share the dimethylamino group but differ in their ring structure.
Cyclobutane carboxylic acids: These compounds have a similar cyclobutane ring but lack the dimethylamino substitution.
Amino acids: Compounds like glycine and alanine have similar carboxylic acid groups but differ in their amino group structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(dimethylamino)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-4-8(5-6,7(10)11)9(2)3/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
QZJQDDZRMLDXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N(C)C |
Origin of Product |
United States |
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